molecular formula C8H8F2O B12075015 4-(Difluoromethyl)-2-hydroxytoluene

4-(Difluoromethyl)-2-hydroxytoluene

Cat. No.: B12075015
M. Wt: 158.14 g/mol
InChI Key: RQCZMBUVKWKULZ-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-2-hydroxytoluene: is an organic compound characterized by the presence of a difluoromethyl group (-CF₂H) attached to a toluene ring with a hydroxyl group (-OH) at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic difluoromethylation of aromatic compounds using difluorocarbene precursors . This reaction can be catalyzed by transition metals such as copper or silver, which facilitate the formation of the difluoromethyl group.

Industrial Production Methods

In an industrial setting, the production of 4-(Difluoromethyl)-2-hydroxytoluene may involve large-scale difluoromethylation processes using commercially available reagents like trimethylsilyl difluoromethyl (TMS-CF₂H) . The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents like acetonitrile and bases such as potassium hydroxide.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-2-hydroxytoluene undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The aromatic ring can be reduced under specific conditions.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are employed.

    Substitution: Nucleophiles such as amines or thiols can react with the difluoromethyl group under basic conditions.

Major Products

    Oxidation: Formation of 4-(Difluoromethyl)-2-hydroxybenzaldehyde.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of substituted difluoromethyl compounds.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2-hydroxytoluene involves its interaction with specific molecular targets. The difluoromethyl group can act as a lipophilic hydrogen bond donor , enhancing the compound’s ability to interact with biological molecules . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

4-(Difluoromethyl)-2-hydroxytoluene can be compared with other fluorinated aromatic compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H8F2O

Molecular Weight

158.14 g/mol

IUPAC Name

5-(difluoromethyl)-2-methylphenol

InChI

InChI=1S/C8H8F2O/c1-5-2-3-6(8(9)10)4-7(5)11/h2-4,8,11H,1H3

InChI Key

RQCZMBUVKWKULZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(F)F)O

Origin of Product

United States

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